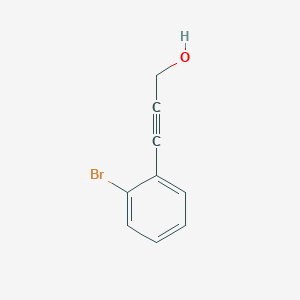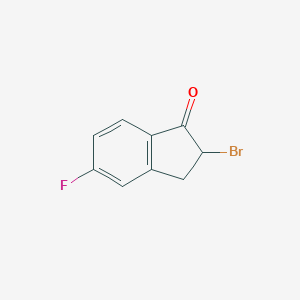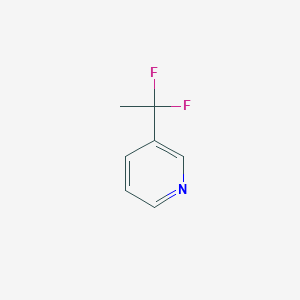
3-(1,1-Difluoroethyl)pyridine
Descripción general
Descripción
"3-(1,1-Difluoroethyl)pyridine" belongs to the family of pyridine derivatives, which are pivotal in the realm of organic chemistry due to their diverse applications, ranging from pharmaceuticals to materials science. Pyridine derivatives are known for their versatile chemical reactivity, which makes them essential building blocks in organic synthesis.
Synthesis Analysis
The synthesis of poly-substituted pyridines, including derivatives with difluoroethyl groups, often involves strategies that exploit the reactivity of fluoroalkyl groups. For instance, a novel strategy for synthesizing poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines has been developed, utilizing C-F bond breaking of anionically activated fluoroalkyl groups under noble metal-free conditions, offering a supplementary method to traditional pyridine synthesis (Chen et al., 2010).
Molecular Structure Analysis
The molecular and crystal structures of related fluorinated compounds reveal intricate details about their configuration and stability. For example, the study of 3-(1-amino-2,2,2-trifluoroethylidene)-1,1,4,5,6,7-hexafluoroindan-2-one and its complexes has provided insights into the structural aspects of fluorinated derivatives, including those with pyridine interactions (Rybalova et al., 2008).
Chemical Reactions and Properties
The reactivity of pyridine derivatives towards fluorination and other chemical modifications is significant for synthesizing a wide array of functionalized compounds. The electrophilic fluorination of dihydropyridines, leading to fluoromethylpyridines, exemplifies the chemical transformations applicable to difluoroethylpyridine analogs (Pikun et al., 2020).
Physical Properties Analysis
The study of fluorinated pyridines often includes analysis of their physical properties, such as solubility, boiling points, and melting points, which are critical for their application in various domains. The optical, dielectric, and mechanical properties of fluorinated compounds, including polyimides derived from pyridine-containing monomers, provide a basis for understanding the physical characteristics of "3-(1,1-Difluoroethyl)pyridine" (Guan et al., 2014).
Chemical Properties Analysis
The chemical properties of pyridine derivatives, such as acidity, basicity, and reactivity towards nucleophiles and electrophiles, are influenced by substituents like the difluoroethyl group. Research into the regioselective fluorination of imidazo[1,2-a]pyridines highlights the impact of substituents on the chemical behavior of pyridine cores, which can be extrapolated to understand "3-(1,1-Difluoroethyl)pyridine" (Liu et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis and Applications of Pyridine Derivatives :
- 2,6-Dipyrazolylpyridine Derivatives : These derivatives have been used for synthesizing multifunctional spin-crossover switches, emissive f-element podand centres for biomedical sensors, and in the self-assembly of functional soft materials and surface structures. They are also utilized in catalysis (Halcrow, 2014).
- Deprotonative Functionalization : 3-(difluoromethyl)pyridine has been functionalized through deprotonation and subsequent trapping with electrophiles, leading to new compounds like 3-pyridyl-CF2-SiMe2Ph, useful in producing a larger library of difluoroalkyl pyridines (Santos et al., 2020).
Applications in Organic Electronics :
- Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) : 3-(1H-Pyrazol-1-yl)pyridine has been used as an electron-transporting unit in bipolar host materials for PhOLEDs, showing significant efficiency and performance (Li et al., 2016).
Environmental Applications :
- Degradation of Pyridine in Drinking Water : Pyridine, used widely in industry, has been treated in drinking water using a dielectric barrier discharge system. This research provides insights into the degradation mechanism of pyridine and potential applications for treating nitrogen heterocyclic compounds in drinking water (Li et al., 2017).
Material Science and Coordination Chemistry :
- Coordination Polymers : Research has been conducted on the synthesis and complex chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands, finding applications in luminescent lanthanide compounds and iron complexes (Halcrow, 2005).
- Luminescent Probes : Certain coordination polymers containing 3d-4f heterometallic structures have been synthesized as luminescent probes for metal ions like Zn2+ (Zhao et al., 2004).
Computational Studies :
- Optoelectronic Properties : Computational studies have explored the optoelectronic and charge transfer properties of various pyridine derivatives, showing potential for use in multifunctional organic semiconductor devices (Irfan et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(1,1-difluoroethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c1-7(8,9)6-3-2-4-10-5-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCYXXQJORJHPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348742 | |
| Record name | 3-(1,1-difluoroethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,1-Difluoroethyl)pyridine | |
CAS RN |
114468-03-0 | |
| Record name | 3-(1,1-Difluoroethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114468-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,1-difluoroethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



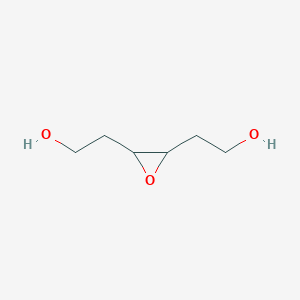

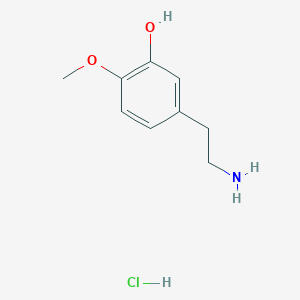
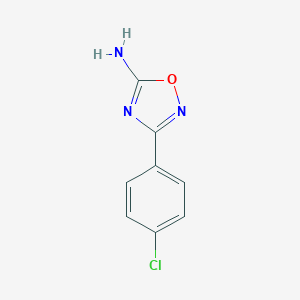
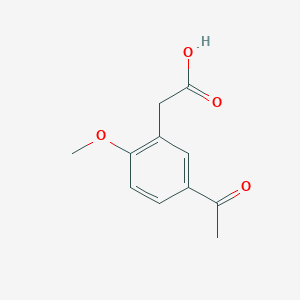
![Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B53753.png)
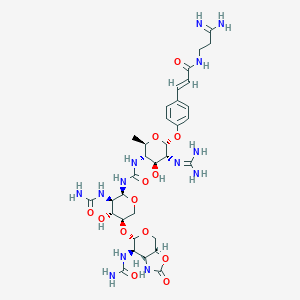
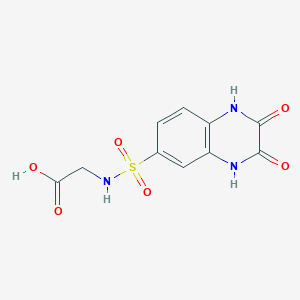
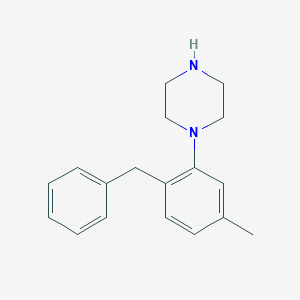
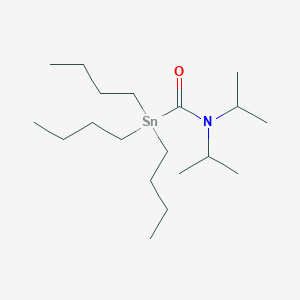
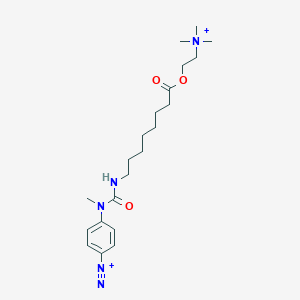
![Ethanone, 1-bicyclo[4.2.0]oct-3-en-1-yl-(9CI)](/img/structure/B53770.png)
